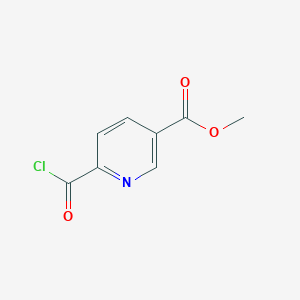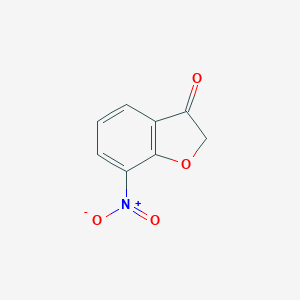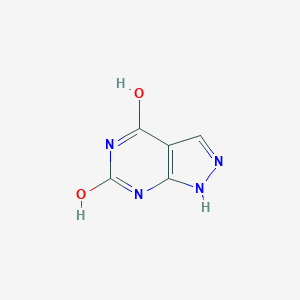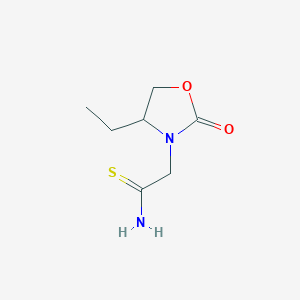
4-Ethyl-2-oxo-3-oxazolidineethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-oxo-3-oxazolidineethanethioamide, also known as ethionamide, is a synthetic compound used as an antibiotic to treat tuberculosis. It was first introduced in the 1950s and has since been used as a second-line drug for the treatment of drug-resistant tuberculosis. Ethionamide is a prodrug that is activated by the enzyme EthA, which is found in Mycobacterium tuberculosis. Once activated, it inhibits the synthesis of mycolic acids, which are essential for the formation of the cell wall of the bacteria.
Wirkmechanismus
Ethionamide is a prodrug that is activated by the enzyme EthA, which is found in Mycobacterium tuberculosis. Once activated, it inhibits the synthesis of mycolic acids, which are essential for the formation of the cell wall of the bacteria. This leads to the death of the bacteria.
Biochemische Und Physiologische Effekte
Ethionamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acids. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Ethyl-2-oxo-3-oxazolidineethanethioamide in lab experiments is its effectiveness against drug-resistant strains of Mycobacterium tuberculosis. This makes it a valuable second-line drug for the treatment of tuberculosis. One limitation of using 4-Ethyl-2-oxo-3-oxazolidineethanethioamide in lab experiments is its potential toxicity. It has been shown to have hepatotoxicity and neurotoxicity in some patients.
Zukünftige Richtungen
There are several future directions for the study of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide. One direction is the development of new derivatives of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide that are more effective against drug-resistant strains of Mycobacterium tuberculosis. Another direction is the study of the potential use of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide as an anti-cancer agent. Further studies are needed to determine the safety and efficacy of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide in the treatment of cancer. Finally, the development of new methods for the synthesis of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide may lead to more efficient and cost-effective production of the drug.
Synthesemethoden
The synthesis of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide involves the reaction of 2-mercaptoacetaldehyde with 2-amino-4-ethylpyrimidine to form 4-ethyl-2-mercapto-3-oxazolidinone. This intermediate is then reacted with thionyl chloride to form 4-Ethyl-2-oxo-3-oxazolidineethanethioamide. The overall reaction can be represented as follows:
2-mercaptoacetaldehyde + 2-amino-4-ethylpyrimidine → 4-ethyl-2-mercapto-3-oxazolidinone
4-ethyl-2-mercapto-3-oxazolidinone + thionyl chloride → 4-Ethyl-2-oxo-3-oxazolidineethanethioamide (4-Ethyl-2-oxo-3-oxazolidineethanethioamide)
Wissenschaftliche Forschungsanwendungen
Ethionamide has been extensively studied for its use in the treatment of tuberculosis. It has been shown to be effective against drug-resistant strains of Mycobacterium tuberculosis, making it a valuable second-line drug. In addition to its use as an antibiotic, 4-Ethyl-2-oxo-3-oxazolidineethanethioamide has also been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in animal models.
Eigenschaften
CAS-Nummer |
172514-89-5 |
|---|---|
Produktname |
4-Ethyl-2-oxo-3-oxazolidineethanethioamide |
Molekularformel |
C7H12N2O2S |
Molekulargewicht |
188.25 g/mol |
IUPAC-Name |
2-(4-ethyl-2-oxo-1,3-oxazolidin-3-yl)ethanethioamide |
InChI |
InChI=1S/C7H12N2O2S/c1-2-5-4-11-7(10)9(5)3-6(8)12/h5H,2-4H2,1H3,(H2,8,12) |
InChI-Schlüssel |
AKFDHLPACSNPQT-UHFFFAOYSA-N |
SMILES |
CCC1COC(=O)N1CC(=S)N |
Kanonische SMILES |
CCC1COC(=O)N1CC(=S)N |
Synonyme |
3-Oxazolidineethanethioamide, 4-ethyl-2-oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




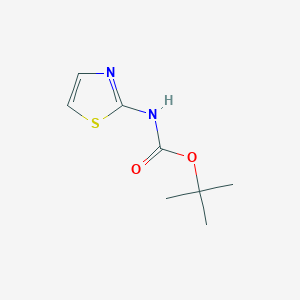

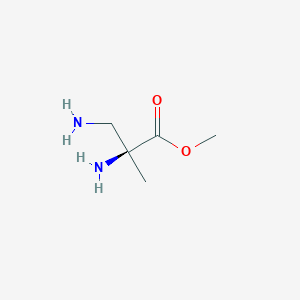
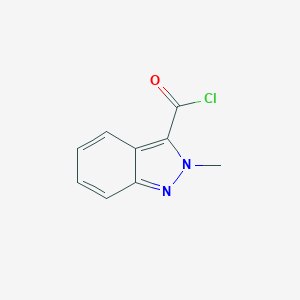
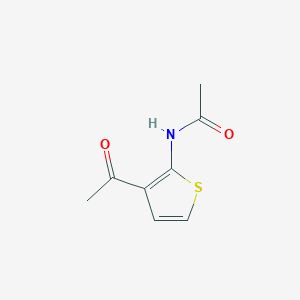




![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)
